molecular formula C13H17N3O3 B11503985 N-[2-methyl-4-nitro-5-(pyrrolidin-1-yl)phenyl]acetamide

N-[2-methyl-4-nitro-5-(pyrrolidin-1-yl)phenyl]acetamide

Cat. No.: B11503985
M. Wt: 263.29 g/mol
InChI Key: ZJTXLLUUBHKXGL-UHFFFAOYSA-N
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Description

    N-[2-methyl-4-nitro-5-(pyrrolidin-1-yl)phenyl]acetamide: , also known as N-(4-(pyrrolidin-1-yl)phenyl)acetamide , is a chemical compound with the following structure:

    CH3C(O)NHC6H4NO2C4H9\text{CH}_3\text{C(O)NHC}_6\text{H}_4\text{NO}_2\text{C}_4\text{H}_9CH3​C(O)NHC6​H4​NO2​C4​H9​

    .
  • The compound features a pyrrolidine ring (a five-membered nitrogen heterocycle) attached to a phenylacetamide moiety.
  • Medicinal chemists often use pyrrolidine-based scaffolds due to their pharmacophore diversity, stereochemistry, and three-dimensional coverage.
  • The non-planarity of the pyrrolidine ring, known as “pseudorotation,” contributes to its unique properties .
  • Preparation Methods

      Synthetic Routes: The synthesis of N-(4-(pyrrolidin-1-yl)phenyl)acetamide involves constructing the pyrrolidine ring or functionalizing preformed pyrrolidine rings.

      Reaction Conditions: Specific synthetic conditions vary, but common methods include cyclization from acyclic precursors or functionalization of existing pyrrolidine rings (e.g., proline derivatives).

  • Chemical Reactions Analysis

      Reactions: N-(4-(pyrrolidin-1-yl)phenyl)acetamide can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: These depend on the specific reaction type. For example, oxidation may involve reagents like KMnO4 or PCC, while reduction could use NaBH4 or LiAlH4.

      Major Products: The products formed depend on the reaction conditions and substituents. Detailed studies are needed to identify specific products.

  • Scientific Research Applications

      Chemistry: N-(4-(pyrrolidin-1-yl)phenyl)acetamide serves as a building block for designing novel compounds.

      Biology and Medicine: Its derivatives may exhibit biological activity, making it relevant for drug discovery.

  • Mechanism of Action

    • Research is ongoing, but the compound likely interacts with specific molecular targets or pathways.
    • Further studies are needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

      Similar Compounds: Other pyrrolidine-based molecules, such as prolinol derivatives or pyrrolizines, share structural features.

      Uniqueness: N-(4-(pyrrolidin-1-yl)phenyl)acetamide’s distinct properties arise from its specific substituents and stereochemistry.

    Properties

    Molecular Formula

    C13H17N3O3

    Molecular Weight

    263.29 g/mol

    IUPAC Name

    N-(2-methyl-4-nitro-5-pyrrolidin-1-ylphenyl)acetamide

    InChI

    InChI=1S/C13H17N3O3/c1-9-7-13(16(18)19)12(15-5-3-4-6-15)8-11(9)14-10(2)17/h7-8H,3-6H2,1-2H3,(H,14,17)

    InChI Key

    ZJTXLLUUBHKXGL-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=C(C=C1NC(=O)C)N2CCCC2)[N+](=O)[O-]

    Origin of Product

    United States

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